molecular formula C23H16F3N3O2S B1678615 N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide CAS No. 403718-45-6

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

Cat. No. B1678615
M. Wt: 455.5 g/mol
InChI Key: IFNVTSPDMUUAFY-UHFFFAOYSA-N
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Description

“N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide” is a chemical compound that can be useful in the preparation and anticonvulsant activity of bis (benzylcarbamoyl)methylthio dihydroquinazolinones .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds synthesized with structures similar to N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide have been investigated for their inhibitory effects on human carbonic anhydrases, which are crucial for managing conditions like glaucoma. For instance, benzamide derivatives with thiourea-substituted benzenesulfonamides were synthesized and showed promising inhibitory effects against carbonic anhydrase II, a target protein in glaucoma, suggesting potential therapeutic applications (Tuğrak et al., 2020).

Antimalarial and Antiviral Properties

Theoretical investigations into similar sulfonamide compounds have explored their use as antimalarial agents and potential COVID-19 treatments through computational calculations and molecular docking studies. These studies have highlighted the importance of the structural components and functional groups in enhancing the antiviral and antimalarial activities of these compounds (Fahim & Ismael, 2021).

Synthesis of Amino- and Sulfanyl-Derivatives

Research into the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds with structures related to N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide, has revealed potential for significant anticancer activity. This underscores the compound's utility in developing new anticancer agents (Nowak et al., 2015).

Application in Ethylene Polymerization

Further research extends into the field of materials science, where similar quinazoline derivatives have been synthesized for use in ethylene polymerization and copolymerization. This application demonstrates the compound's versatility beyond pharmaceuticals, contributing to advancements in polymer science (Sun et al., 2010).

properties

CAS RN

403718-45-6

Product Name

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

Molecular Formula

C23H16F3N3O2S

Molecular Weight

455.5 g/mol

IUPAC Name

N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H16F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,27,30)(H,28,32)

InChI Key

IFNVTSPDMUUAFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=CC(=C4)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Qc1;  Qc-1;  Qc 1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

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